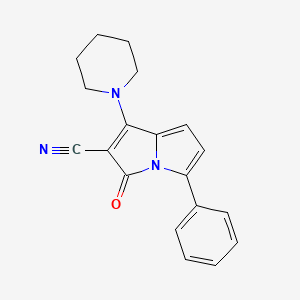

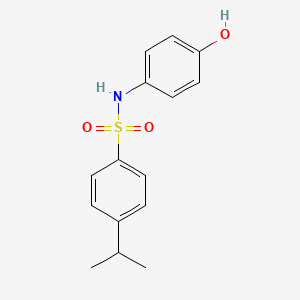

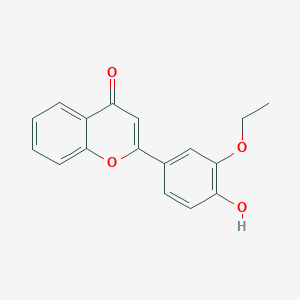

N-(4-hydroxyphenyl)-4-isopropylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-Hydroxyphenyl)-4-isopropylbenzenesulfonamide, such as various sulfonamides, involves intricate biochemical processes aimed at achieving high-affinity inhibitors or activators for specific biochemical pathways. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved structure-activity relationship analysis and biochemical characterization, indicating the complexity and specificity of such synthetic processes (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including variants of N-(4-Hydroxyphenyl)-4-isopropylbenzenesulfonamide, often involves detailed characterization using techniques like NMR, HRMS, and X-ray crystallography. For example, crystal structures of related sulfonamides reveal their supramolecular architecture, highlighting the importance of specific functional groups and their arrangement for the compound's biochemical activity (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including desulfonylation, which can significantly alter their biochemical properties and efficacy. Studies on compounds like N-hydroxybenzenesulfonamide and its decomposition in alkaline solutions to yield different products illustrate the chemical reactivity and potential transformation pathways that can impact the compound's biological activity and stability (Bonner & Ko, 1992).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, crystalline structure, and molecular interactions, are crucial for understanding their behavior in biological systems. For instance, the crystal structure of 2,4,6-triisopropylbenzenesulfonamide revealed through X-ray powder diffraction and Rietveld methods provides insight into the compound's stability, potential for hydrogen bonding, and overall molecular geometry, which are essential for predicting its interaction with biological targets (Tremayne et al., 1999).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with enzymes or receptors, is fundamental for assessing the potential biomedical applications of sulfonamide compounds. Research into the bioactivity and inhibitory effects of synthesized sulfonamides against various enzymes demonstrates the chemical versatility and potential therapeutic applications of these compounds, highlighting the importance of chemical properties in drug design and development (Gul et al., 2016).

Applications De Recherche Scientifique

Cancer Prevention and Treatment

Fenretinide has been extensively studied for its chemopreventive and therapeutic effects on various types of cancer, including breast cancer and prostate cancer. A study by Conley et al. (2000) explored the safety, tolerability, and retinoid levels of fenretinide in combination with tamoxifen in patients at high risk for developing invasive breast cancer. The study observed that the combination has acceptable tolerability for this high-risk cohort, suggesting fenretinide's potential in breast cancer prevention.

Furthermore, research by Villa et al. (1993) investigated the impact of fenretinide on natural killer (NK) cell activity in women treated as part of a large-scale randomized phase III trial on chemoprevention of contralateral disease in mastectomized women. The study found that NK activity was significantly augmented after 180 days of treatment with fenretinide, indicating its immunomodulatory effect and potential in cancer therapy.

Another study by Veronesi et al. (1992) focused on fenretinide's effectiveness in preventing contralateral primary tumors in women previously treated for breast cancer. This phase III study highlighted fenretinide's potential as a chemopreventive agent in breast cancer, with ongoing research to evaluate its efficacy in a broader population at high risk for breast cancer.

Tissue Accumulation and Metabolism

A study by Sabichi et al. (2003) investigated the accumulation of fenretinide and its major metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), in plasma and breast tissue. This randomized short-term study provided critical insights into the pharmacokinetics of fenretinide, indicating that retinamides preferentially accumulate in human breast tissue compared to plasma. Such findings are significant for understanding fenretinide's mechanism of action and optimizing its therapeutic applications.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research directions could involve improving the in vivo exposure of “N-(4-hydroxyphenyl)retinamide” to achieve plasma concentrations effective against various viruses . Another study suggests the development of a new Pd-based catalytic system for the reductive carbonylation of nitrobenzene to form “N-(4-hydroxyphenyl)acetamide” selectively in one pot .

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11(2)12-3-9-15(10-4-12)20(18,19)16-13-5-7-14(17)8-6-13/h3-11,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQZJTWUKZDGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-4-(propan-2-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)